molecular formula C18H22N2O3S B13000901 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid

2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid

Cat. No.: B13000901
M. Wt: 346.4 g/mol
InChI Key: PKHJSYHZIPJLMI-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid (hereafter referred to as Compound A) consists of a thiazole core substituted at position 2 with an azepane (7-membered cyclic amine), at position 4 with a 4-methoxyphenyl group, and at position 5 with an acetic acid moiety.

For example, describes a method involving mercaptoacetic acid and arylideneamino-thiadiazole intermediates under controlled pH conditions, which could be adapted for Compound A’s synthesis .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C18H22N2O3S/c1-23-14-8-6-13(7-9-14)17-15(12-16(21)22)24-18(19-17)20-10-4-2-3-5-11-20/h6-9H,2-5,10-12H2,1H3,(H,21,22)

InChI Key

PKHJSYHZIPJLMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differences from Compound A:

Compound Name & CAS (if available) Substituents (Thiazole Positions) Key Structural Differences vs. Compound A Molecular Weight (g/mol) Potential Implications
Compound A (CAS not provided) 2: Azepan-1-yl; 4: 4-methoxyphenyl; 5: acetic acid Reference compound ~348.45* Balanced lipophilicity/solubility
2-(4-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid (CAS 1443291-75-5) 2: Pyrrolidin-1-yl; 4: 4-fluorophenyl; 5: acetic acid Smaller cyclic amine (5-membered); halogen (F) instead of methoxy 320.37 Increased electronegativity; altered binding affinity
[4-(4-Methoxyphenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 1211511-23-7) 2: Methyl; 4: 4-methoxyphenyl; 5: acetic acid Smaller 2-substituent (methyl vs. azepane) ~263.30 Reduced steric bulk; potential for higher solubility
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid (CAS 91234-17-2) 2: Amino; 4: 4-ethylphenyl; 5: acetic acid Amino group (H-bond donor); ethyl instead of methoxy 262.33 Enhanced polarity; possible metabolic instability
2-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic acid (CAS not provided) 2: Acetic acid; 4: 4-fluorophenyl; 5: methyl Acetic acid at position 2 (vs. 5); methyl at 5 251.28 Altered electronic distribution; positional isomerism effects

*Calculated based on formula C₁₈H₂₂N₂O₃S.

Key Research Findings and Implications

Physicochemical Properties
  • The methyl-substituted analog (CAS 1211511-23-7) has lower molecular weight and logP, favoring aqueous solubility .

Biological Activity

2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 360.47 g/mol
  • CAS Number : 1443286-09-6

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines:

  • MCF-7 (human breast adenocarcinoma) : Exhibited an IC50 value indicating potent anticancer activity.
  • U-937 (human acute monocytic leukemia) : The compound showed effectiveness in inhibiting cell proliferation.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry assays which indicated increased apoptotic markers in treated cells.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Apoptosis induction
U-937Not specifiedCell cycle arrest

Sigma Receptor Interaction

The compound has been studied for its interaction with sigma receptors, which are implicated in various neuropsychiatric disorders. In particular, it has shown selectivity towards sigma-1 receptors, potentially contributing to its therapeutic effects in treating conditions such as depression and anxiety.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
    • Findings : The compound induced significant apoptosis, increasing caspase activity and p53 expression levels, suggesting a robust mechanism for inducing cancer cell death.
  • Neuropharmacological Assessment :
    • Objective : To investigate the effects on sigma receptors.
    • Findings : The compound demonstrated high affinity for sigma receptors, leading to behavioral changes in animal models consistent with antidepressant effects.

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